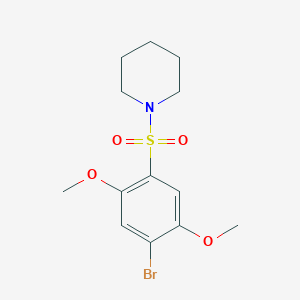
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine, also known as BDMBP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BDMBP is a piperidine derivative that has been synthesized through a multi-step process involving the reaction of piperidine with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride.
Mecanismo De Acción
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine has been shown to selectively block certain ion channels in the brain, including the voltage-gated sodium channels and the N-methyl-D-aspartate (NMDA) receptors. By blocking these channels, this compound can modulate the activity of neurons in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. In animal studies, this compound has been shown to reduce pain and inflammation, protect against neuronal damage, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine has several advantages for lab experiments, including its high selectivity for certain ion channels and its potential as a starting point for the development of new drugs. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine, including:
1. Developing new compounds based on this compound for the treatment of pain, inflammation, and neurological disorders.
2. Investigating the potential of this compound as a tool for studying ion channels in the brain.
3. Exploring the potential of this compound as a starting point for the development of new drugs targeting specific ion channels.
4. Studying the pharmacokinetics and pharmacodynamics of this compound to better understand its potential therapeutic effects.
5. Investigating the potential of this compound as a therapeutic agent for other diseases, such as cancer and autoimmune disorders.
Conclusion
In conclusion, this compound is a piperidine derivative that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized through a multi-step process involving the reaction of piperidine with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride. This compound has been studied for its potential applications in medicinal chemistry, neuroscience, and drug discovery. This compound selectively blocks certain ion channels in the brain, leading to potential therapeutic effects. This compound has several advantages for lab experiments, but also has limitations. There are several potential future directions for research on this compound, including the development of new compounds based on this compound and investigating its potential as a tool for studying ion channels in the brain.
Métodos De Síntesis
The synthesis of 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine is a multi-step process that involves the reaction of piperidine with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)piperidine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential pharmaceutical properties. In neuroscience, this compound has been studied for its potential as a tool for investigating the function of ion channels in the brain. In drug discovery, this compound has been used as a starting point for the development of new drugs targeting specific ion channels.
Propiedades
Fórmula molecular |
C13H18BrNO4S |
|---|---|
Peso molecular |
364.26 g/mol |
Nombre IUPAC |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO4S/c1-18-11-9-13(12(19-2)8-10(11)14)20(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
LHEUXZPVBVHRNU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



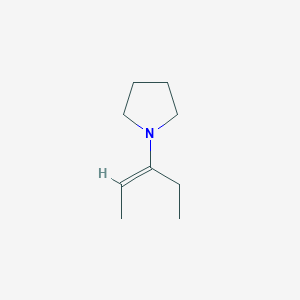
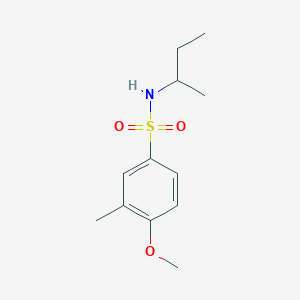

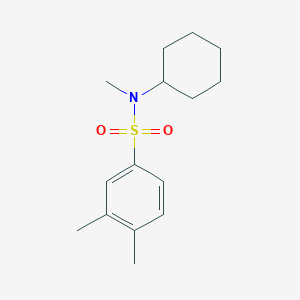

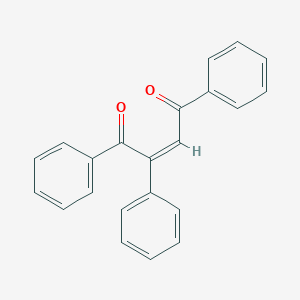
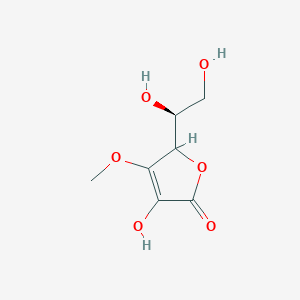
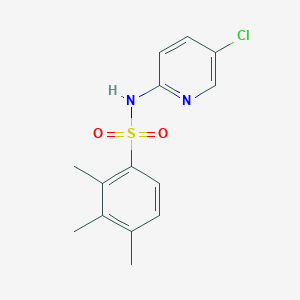


![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)


